An In-Depth Technical Guide to 5-Bromo-N,N,3-trimethylpyrazin-2-amine: A Privileged Scaffold for Drug Discovery
An In-Depth Technical Guide to 5-Bromo-N,N,3-trimethylpyrazin-2-amine: A Privileged Scaffold for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 5-Bromo-N,N,3-trimethylpyrazin-2-amine (CAS 1934508-65-2), a substituted pyrazine derivative with significant potential in medicinal chemistry and drug discovery. Although specific literature on this exact molecule is sparse, this document leverages extensive data from structurally analogous compounds to detail its physicochemical properties, propose a robust synthetic strategy, and explore its prospective applications. The pyrazine core is a well-established privileged scaffold in numerous FDA-approved drugs, and its derivatives are known to exhibit a wide range of biological activities, including kinase inhibition and antimicrobial effects.[1][2][3] The presence of a bromine atom at the 5-position provides a versatile handle for further chemical modifications, particularly through palladium-catalyzed cross-coupling reactions, enabling the generation of diverse compound libraries for screening.[4][5] This guide serves as a foundational resource for researchers interested in harnessing the therapeutic potential of this and related pyrazine-based compounds.
Introduction to the Pyrazine Scaffold
The pyrazine ring, a six-membered aromatic heterocycle containing two nitrogen atoms in a 1,4-orientation, is a cornerstone in the field of medicinal chemistry.[3] Its unique electronic properties and ability to act as both a hydrogen bond acceptor and a bioisostere for other aromatic rings make it a highly sought-after moiety in the design of novel therapeutic agents.[2] Pyrazine derivatives have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antitubercular properties.[3][6] Several pyrazine-containing drugs have received FDA approval, underscoring the clinical significance of this heterocyclic system.[7]
5-Bromo-N,N,3-trimethylpyrazin-2-amine incorporates several key features that make it a compound of high interest:
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The Pyrazine Core: Provides a rigid, aromatic scaffold known for favorable interactions with biological targets.[2]
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The 2-Amino Group: A common feature in kinase inhibitors, where it often forms critical hydrogen bonds with the hinge region of the enzyme's ATP-binding pocket.[1][8] The N,N-dimethyl substitution can influence solubility, metabolic stability, and binding orientation.
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The 3-Methyl Group: This substituent can provide steric influence, modulate electronic properties, and establish van der Waals interactions within a binding site.
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The 5-Bromo Substituent: A key functional handle for synthetic diversification. The carbon-bromine bond is amenable to a wide array of palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations, allowing for the facile introduction of various aryl, heteroaryl, alkynyl, and amino moieties.[4][5]
Physicochemical and Spectroscopic Properties (Predicted)
| Property | Predicted Value / Characteristic | Rationale / Comparison |
| Molecular Formula | C₇H₁₀BrN₃ | Based on chemical structure. |
| Molecular Weight | 216.08 g/mol | Calculated from the molecular formula. |
| Appearance | Likely a yellow to off-white solid | Substituted aminopyrazines are typically solids at room temperature. |
| Solubility | Soluble in organic solvents like DMSO, DMF, and chlorinated solvents. | Common for heterocyclic compounds of this nature. |
| ¹H NMR | Two singlets expected in the aromatic region for the pyrazine proton and in the aliphatic region for the methyl groups. | The pyrazine ring proton will appear as a singlet. The N,N-dimethyl and C3-methyl groups will also be singlets. Chemical shifts will be influenced by the electronic nature of the substituents.[9] |
| ¹³C NMR | Expect distinct signals for the four pyrazine ring carbons and the three methyl carbons. | The carbon bearing the bromine atom will be significantly shifted.[9] |
| Mass Spectrometry | A characteristic isotopic pattern for bromine (¹⁹Br/⁸¹Br in ~1:1 ratio) will be observed for the molecular ion peak. | This provides definitive evidence for the presence of a single bromine atom. |
| IR Spectroscopy | Characteristic peaks for C=N and C-N stretching within the pyrazine ring, and C-H stretching for the methyl groups.[9] | The N-H stretching band will be absent due to the tertiary amine. |
Synthesis and Chemical Reactivity
A logical and efficient synthetic route to 5-Bromo-N,N,3-trimethylpyrazin-2-amine can be proposed based on established methodologies for pyrazine functionalization.
Proposed Synthetic Pathway
The synthesis can be envisioned starting from a commercially available aminopyrazine precursor, followed by sequential bromination and methylation steps.
Caption: Proposed two-step synthesis of the target compound.
Detailed Experimental Protocols (Exemplary)
The following protocols are adapted from established procedures for similar transformations and should be optimized for the specific substrate.[10]
Step 1: Synthesis of 2-Amino-5-bromo-3-methylpyrazine
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Reaction Setup: To a solution of 2-amino-3-methylpyrazine (1.0 eq.) in a suitable solvent such as dichloromethane (DCM) or acetonitrile, add N-Bromosuccinimide (NBS) (1.05 eq.) portion-wise at 0 °C.
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Execution: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring progress by Thin Layer Chromatography (TLC). The rationale for using NBS is that it is a mild and selective brominating agent for electron-rich aromatic rings.
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Work-up and Purification: Upon completion, quench the reaction with an aqueous solution of sodium thiosulfate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired brominated intermediate.
Step 2: Synthesis of 5-Bromo-N,N,3-trimethylpyrazin-2-amine
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Reaction Setup: Dissolve 2-amino-5-bromo-3-methylpyrazine (1.0 eq.) in a solvent like 1,2-dichloroethane (DCE). Add aqueous formaldehyde (2.5 eq.) followed by sodium triacetoxyborohydride (NaBH(OAc)₃) (2.0 eq.).
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Execution: Stir the reaction mixture at room temperature for 12-24 hours. This reductive amination procedure is a standard and mild method for the N-methylation of primary amines.
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Work-up and Purification: Quench the reaction carefully with saturated aqueous sodium bicarbonate. Extract the product with DCM, dry the combined organic layers, and concentrate. Purify the final compound via column chromatography to obtain 5-Bromo-N,N,3-trimethylpyrazin-2-amine.
Reactivity and Diversification: The Role of the 5-Bromo Group
The bromine atom at the 5-position is the key to unlocking the full potential of this scaffold. It serves as an excellent leaving group in palladium-catalyzed cross-coupling reactions, allowing for the creation of a diverse library of analogs.[4]
Caption: Key cross-coupling reactions for derivatization.
Exemplary Protocol: Suzuki Cross-Coupling
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Reaction Setup: In a microwave vial or Schlenk flask, combine 5-Bromo-N,N,3-trimethylpyrazin-2-amine (1.0 eq.), the desired aryl- or heteroarylboronic acid (1.2 eq.), a palladium catalyst such as Pd(PPh₃)₄ or Pd(dppf)Cl₂ (0.05 eq.), and a base like sodium carbonate or potassium phosphate (2.0 eq.).
-
Execution: Add a degassed solvent system, typically 1,4-dioxane and water (4:1). Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at 80-120 °C until the starting material is consumed (monitor by TLC or LC-MS). The use of palladium catalysis is essential for efficiently forming the new carbon-carbon bond.[5]
-
Work-up and Purification: After cooling, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers, dry, and concentrate. Purify the product by column chromatography.
Applications in Drug Discovery
The 2-aminopyrazine scaffold is a prominent feature in many small molecule kinase inhibitors.[1][2] These compounds typically function as ATP-competitive inhibitors by forming hydrogen bonds with the kinase hinge region.[3][8] Therefore, 5-Bromo-N,N,3-trimethylpyrazin-2-amine and its derivatives are prime candidates for screening against various kinase targets implicated in oncology and inflammatory diseases.
Potential as Kinase Inhibitors
Many cancers are driven by aberrant kinase signaling.[3] Pyrazine derivatives have been successfully developed as inhibitors of various kinases, including:
-
Receptor Tyrosine Kinases (RTKs): Such as FGFR, VEGFR, and c-Met, which are involved in cell proliferation, angiogenesis, and metastasis.[3][11]
-
Non-Receptor Tyrosine Kinases: Such as SYK and JAK kinases, which play roles in immune signaling.[8]
-
Serine/Threonine Kinases: Such as CK2 and PIM kinases, which are involved in cell growth and survival.[12]
Caption: Competitive inhibition of a receptor tyrosine kinase.
Antimicrobial and Other Potential Activities
Beyond oncology, pyrazine derivatives have shown promise as:
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Antimycobacterial Agents: Pyrazinamide is a first-line drug for tuberculosis, and numerous other pyrazine carboxamides have been investigated for their activity against Mycobacterium tuberculosis.[6][13]
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Antibacterial Agents: Certain pyrazine-containing compounds have demonstrated efficacy against multidrug-resistant bacterial strains.[7]
Hazard and Safety Information
While a specific Safety Data Sheet (SDS) for 5-Bromo-N,N,3-trimethylpyrazin-2-amine is not available, its handling should be guided by the known hazards of related brominated aromatic amines.[14]
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Toxicity: Assumed to be harmful if swallowed, inhaled, or in contact with skin. Primary aromatic amines can be toxic and may have carcinogenic properties.[14] Brominated organic compounds can be irritants.
-
Personal Protective Equipment (PPE): Always handle in a well-ventilated fume hood. Wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.[15][16]
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Handling: Avoid creating dust. Use sealed containers for storage. Keep away from strong oxidizing agents.[17]
-
Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.
Conclusion
5-Bromo-N,N,3-trimethylpyrazin-2-amine represents a valuable building block for the synthesis of novel compounds with significant therapeutic potential. Its pyrazine core is a proven scaffold for biological activity, and the strategically placed bromine atom offers a gateway to extensive chemical diversification. By leveraging established synthetic methodologies and drawing parallels from the rich history of pyrazine derivatives in drug discovery, researchers can effectively utilize this compound to generate and screen new libraries of potential kinase inhibitors and antimicrobial agents. This guide provides the foundational knowledge required to embark on such research endeavors, from synthesis and characterization to the exploration of its biological applications.
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Discovery of 2,6-disubstituted pyrazine derivatives as inhibitors of CK2 and PIM kinases. (2018). Bioorganic & Medicinal Chemistry Letters. Available from: [Link]
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Vibrational spectroscopic and quantum chemical study of the chlorine substitution of pyrazine. (n.d.). ResearchGate. Available from: [Link]
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Adenosine-Mimicking Derivatives of 3-Aminopyrazine-2-Carboxamide: Towards Inhibitors of Prolyl-tRNA Synthetase with Antimycobacterial Activity. (2022). MDPI. Available from: [Link]
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Synthesis and antimycobacterial evaluation of substituted pyrazinecarboxamides. (2008). European Journal of Medicinal Chemistry. Available from: [Link]
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Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. (2024). MDPI. Available from: [Link]
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SAFETY DATA SHEET - Bromine. (2022). Archean Chemical Industries. Available from: [Link]
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Safety Data Sheet: Bromine. (n.d.). Carl ROTH. Available from: [Link]
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